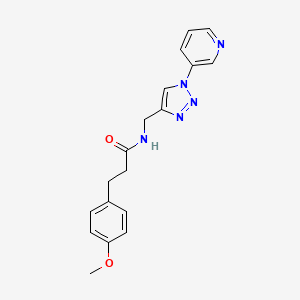

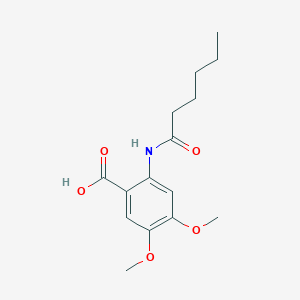

![molecular formula C6H7N5O B2751417 3-Amino-8-methyl-[1,2,4]triazolo[4,3-C]pyrimidin-5-OL CAS No. 30150-46-0](/img/structure/B2751417.png)

3-Amino-8-methyl-[1,2,4]triazolo[4,3-C]pyrimidin-5-OL

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“3-Amino-8-methyl-[1,2,4]triazolo[4,3-C]pyrimidin-5-OL” is a heterocyclic compound . It is part of the 1,2,4-triazole-containing scaffolds, which are unique heterocyclic compounds present in an array of pharmaceuticals and biologically important compounds used in drug-discovery studies against various diseases .

Synthesis Analysis

The synthesis of 1,2,4-triazole-containing scaffolds, such as “3-Amino-8-methyl-[1,2,4]triazolo[4,3-C]pyrimidin-5-OL”, involves the use of 3-amino-1,2,4-triazole . This compound is an effective mono- or bi-nucleophile in controlled multidirectional reactions that lead to the synthesis of a variety of heterocycles .Applications De Recherche Scientifique

Synthesis and Characterization

Research has led to the synthesis of novel derivatives of pyrimidine containing the 1,2,4-triazolo[1,5-a]pyrimidine ring, characterized by X-ray single crystal diffraction and various spectroscopic techniques. These studies aim to understand the compound's structural and spectral properties, contributing to the development of new materials with potential applications in various fields, including pharmaceuticals and materials science (Lahmidi et al., 2019).

Antibacterial Activity

Derivatives of 3-Amino-8-methyl-[1,2,4]triazolo[4,3-c]pyrimidin-5-ol have been evaluated for their antibacterial activity against Gram-positive and Gram-negative microbial strains such as Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa. The findings suggest that these compounds exhibit significant antibacterial potential, highlighting their relevance in developing new antimicrobial agents (Lahmidi et al., 2019).

Antifungal and Antimicrobial Applications

Further studies have synthesized compounds by three-component reactions involving 1H-1,2,4-triazol-3-amine, which were then evaluated for their in vitro antimicrobial and antifungal activities. These new substances contribute to the search for more effective treatments against microbial and fungal infections, demonstrating the versatility of 3-Amino-8-methyl-[1,2,4]triazolo[4,3-c]pyrimidin-5-ol derivatives in medicinal chemistry (Komykhov et al., 2017).

Chemical Synthesis and Reactions

The compound and its related derivatives have been used in various chemical reactions, including the synthesis of polycyclic heterocycles, demonstrating their utility as building blocks in organic synthesis. These studies not only expand the chemical understanding of these compounds but also open new avenues for the development of novel materials with specific properties and applications (Pyatakov et al., 2015).

Mécanisme D'action

Target of Action

The primary target of 3-Amino-8-methyl-[1,2,4]triazolo[4,3-C]pyrimidin-5-OL is the Cyclin-Dependent Kinase 2 (CDK2), a key regulator of the cell cycle . CDK2 inhibition is an appealing target for cancer treatment that selectively targets tumor cells .

Mode of Action

The compound interacts with CDK2, inhibiting its activity and thereby disrupting the normal progression of the cell cycle . This interaction results in significant alterations in cell cycle progression, leading to apoptosis induction within certain cell lines .

Biochemical Pathways

The compound’s action primarily affects the cell cycle regulation pathway. By inhibiting CDK2, it disrupts the normal progression of the cell cycle, leading to cell death . This can have downstream effects on various cellular processes, including DNA replication and cell division .

Pharmacokinetics

Similar compounds have shown good bioavailability and distribution in the body

Result of Action

The compound’s action results in significant cytotoxic activities against certain cell lines, including MCF-7 and HCT-116 . It has been shown to inhibit the growth of these cell lines significantly, with IC50 values in the nanomolar range .

Propriétés

IUPAC Name |

3-amino-8-methyl-6H-[1,2,4]triazolo[4,3-c]pyrimidin-5-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7N5O/c1-3-2-8-6(12)11-4(3)9-10-5(11)7/h2H,1H3,(H2,7,10)(H,8,12) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VOWYPZUWAQPAQH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CNC(=O)N2C1=NN=C2N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7N5O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

165.15 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Amino-8-methyl-[1,2,4]triazolo[4,3-C]pyrimidin-5-OL | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

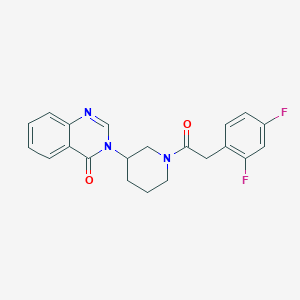

![4-(3-Phenylbenzo[c]isoxazole-5-carbonyl)-1-(thiazol-2-yl)piperazin-2-one](/img/structure/B2751337.png)

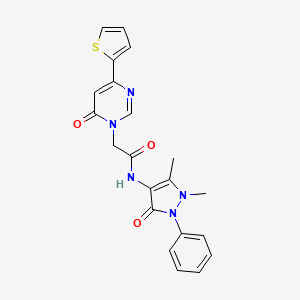

![N-[3,5-bis(trifluoromethyl)phenyl]-6-hydroxy-1-methyl-2-oxo-1,2-dihydro-4-pyrimidinecarboxamide](/img/structure/B2751344.png)

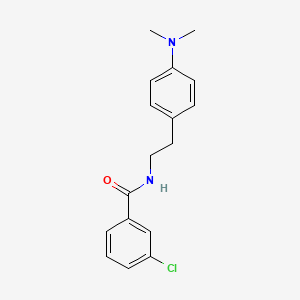

![4-chloro-N-[2-(1H-indol-3-yl)ethyl]-3-nitrobenzenesulfonamide](/img/structure/B2751348.png)

![N1-(4-fluorophenethyl)-N2-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)oxalamide](/img/structure/B2751351.png)

![2-[[3-(4-fluorophenyl)-6-methyl-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B2751356.png)